(2-Iodopyridin-3-yl)methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodopyridin-3-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C6H9Cl2IN2. It is a derivative of pyridine, where an iodine atom is substituted at the second position and a methanamine group is attached at the third position. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-iodopyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired product .
Industrial Production Methods: In an industrial setting, the production of (2-Iodopyridin-3-yl)methanamine;dihydrochloride may involve large-scale iodination reactions using iodine and pyridine derivatives, followed by purification processes such as crystallization or recrystallization to obtain the pure compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Iodopyridin-3-yl)methanamine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Iodopyridin-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biological pathways, depending on its structure and the nature of the target. The iodine atom and methanamine group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
3-Iodopyridine: Similar in structure but lacks the methanamine group.
2-Iodopyridine: Similar in structure but lacks the methanamine group.
(2-Bromopyridin-3-yl)methanamine: Similar but with a bromine atom instead of iodine.
Uniqueness: (2-Iodopyridin-3-yl)methanamine;dihydrochloride is unique due to the presence of both the iodine atom and the methanamine group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2-iodopyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2.2ClH/c7-6-5(4-8)2-1-3-9-6;;/h1-3H,4,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWUPJFKSWOUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.